2-Chloro-6-methoxy-3-nitropyridine CAS number 38533-61-8
2-Chloro-6-methoxy-3-nitropyridine CAS number 38533-61-8
An In-depth Technical Guide to 2-Chloro-6-methoxy-3-nitropyridine (CAS: 38533-61-8)
Introduction
2-Chloro-6-methoxy-3-nitropyridine is a specialized organic compound identified by the CAS number 38533-61-8.[1] It is a key building block in modern organic synthesis, particularly valued within the pharmaceutical and fine chemical industries.[2] Structurally, it is a pyridine ring substituted with chloro, methoxy, and nitro functional groups, which impart a versatile reactivity profile.[2][3] This compound typically appears as an off-white to yellow powder and serves as a critical intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][4] Its utility is pronounced in cross-coupling reactions, making it a valuable reagent for drug discovery and development professionals.[2][5]
Physicochemical Properties
The physical and chemical properties of 2-Chloro-6-methoxy-3-nitropyridine are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 38533-61-8 | [1] |
| Molecular Formula | C₆H₅ClN₂O₃ | [1][6] |
| Molecular Weight | 188.57 g/mol | [6][7] |
| Appearance | Off-white to yellow powder | [4] |
| Melting Point | 78-80 °C (lit.) | [5][8] |
| Boiling Point | 298.5 ± 35.0 °C at 760 mmHg | [8] |
| Density | 1.4 ± 0.1 g/cm³ | [8] |
| Solubility | Slightly soluble in water | [4][5] |
| SMILES String | COc1ccc(c(Cl)n1)--INVALID-LINK--=O | |
| InChI Key | DVRGUTNVDGIKTP-UHFFFAOYSA-N | |
| EC Number | 253-989-8 |
Synthesis and Reactivity
The primary synthesis route for 2-Chloro-6-methoxy-3-nitropyridine involves the reaction of 2,6-Dichloro-3-nitropyridine with methanol.[8] This process is a nucleophilic substitution where the methoxy group replaces one of the chlorine atoms on the pyridine ring.
Caption: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine.
The compound is a versatile intermediate, primarily utilized in Suzuki and Negishi cross-coupling reactions.[2][5] These reactions are fundamental for creating carbon-carbon bonds, allowing for the construction of complex molecular frameworks necessary for developing novel compounds, particularly in medicinal chemistry.[2] For instance, it is a known intermediate in the synthesis of the antibiotic Gepotidacin.[6]
Caption: Key applications of 2-Chloro-6-methoxy-3-nitropyridine.
Experimental Protocols
Synthesis of 2-Chloro-6-methoxy-3-nitropyridine[6]
This protocol describes a laboratory-scale synthesis of the title compound.
Reagents and Materials:
-
Starting Material: Unspecified precursor (likely 2,6-dichloro-3-nitropyridine)
-
Solvent: Not specified, but extraction uses Ethyl Acetate
-
Quenching agent: Deionized water
-
Drying agent: Anhydrous sodium sulfate
-
Purification: Silica gel column chromatography
Procedure:
-
The reaction is initiated and maintained at 0 °C with stirring for 30 minutes.
-
The reaction mixture is then brought to room temperature and stirring is continued for an additional 2 hours.
-
After 2 hours, the reaction is stopped by cooling it back down to 0 °C.
-
The reaction is quenched by the addition of deionized water (100 mL).
-
The product is extracted with ethyl acetate (3 x 150 mL).
-
The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Purification:
-
The crude product is purified by silica gel column chromatography to afford the pure target compound, 2-chloro-6-methoxy-3-nitropyridine.
Yield:
-
The reported yield for this procedure is 56% (12 g of product).[5]
-
¹H NMR (300 MHz, CDCl₃) δ: 8.37-8.24 (m, 1H), 7.07-7.05 (m, 1H), 4.15 (s, 3H).[5]
Structural Information
2-Chloro-6-methoxy-3-nitropyridine possesses a planar structure with Cₛ point group symmetry.[5] The molecule contains 17 atoms, resulting in 45 fundamental vibrations, all of which are active in both IR and Raman spectroscopy.[5] Of these vibrations, 31 are in-plane and 14 are out-of-plane.[5]
Safety and Handling
This compound is classified as hazardous and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) must be worn.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [7] |
| Hazard Statements (H-Codes) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7][9] |
| Precautionary Statements (P-Codes) | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | |
| Target Organs | Respiratory system | |
| Personal Protective Equipment (PPE) | Dust mask (type N95 US), eyeshields, gloves | |
| Storage Class | 11 (Combustible Solids) |
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloro-6-methoxy-3-nitropyridine CAS#: 38533-61-8 [chemicalbook.com]
- 5. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]
- 6. manusaktteva.com [manusaktteva.com]
- 7. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-6-methoxy-3-nitropyridine | CAS#:38533-61-8 | Chemsrc [chemsrc.com]
- 9. chemical-label.com [chemical-label.com]
